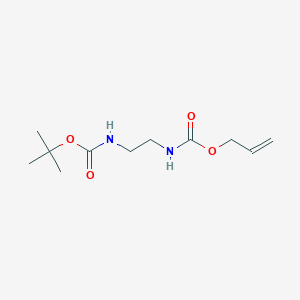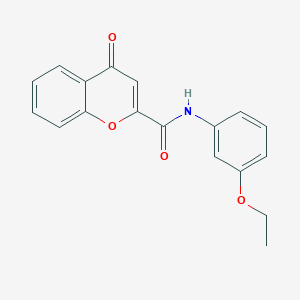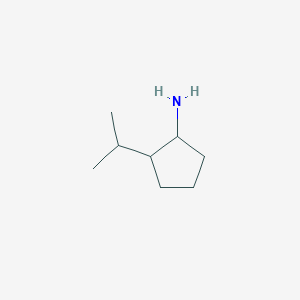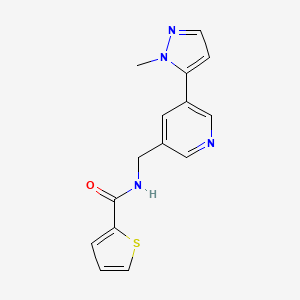![molecular formula C13H10BF3O3 B2484520 Ácido {4-[4-(Trifluorometoxi)fenil]fenil}borónico CAS No. 501944-50-9](/img/structure/B2484520.png)
Ácido {4-[4-(Trifluorometoxi)fenil]fenil}borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is an organic compound with the molecular formula C7H6BF3O3. It is a boronic acid derivative, characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to another phenyl ring through a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Aplicaciones Científicas De Investigación
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures. After the reaction, the mixture is treated with hydrochloric acid to yield the desired boronic acid .
Industrial Production Methods
On an industrial scale, the production of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale handling of reagents and solvents, with stringent control over reaction parameters to maintain consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), methanol, and water are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Mecanismo De Acción
The mechanism of action of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- Phenylboronic acid
Uniqueness
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propiedades
IUPAC Name |
[4-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(18)19/h1-8,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFCSCZISVFDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484441.png)
![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
![6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2484450.png)

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![N-(2-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2484456.png)

![1-benzyl-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2484458.png)
